BenchChemオンラインストアへようこそ!

3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one

CYP2A6 inhibition Nicotine metabolism Chemoprevention

This 3-arylcoumarin delivers a validated CYP2A6 inhibition IC50 of 50 nM—8.6-fold more potent than methoxsalen—making it the superior probe for nicotine metabolism studies in human liver microsomes. Its unique C3 2,5-dimethoxyphenyl and C6 hydroxy substitution pattern (ranked C6-OH > C7-OH for CYP2A6) cannot be approximated by generic coumarins. Insist on this precise architecture to avoid irreproducible CYP data and wasted assay resources.

Molecular Formula C18H16O5
Molecular Weight 312.321
CAS No. 864752-76-1
Cat. No. B2355966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one
CAS864752-76-1
Molecular FormulaC18H16O5
Molecular Weight312.321
Structural Identifiers
SMILESCC1=C(C(=O)OC2=C1C=C(C=C2)O)C3=C(C=CC(=C3)OC)OC
InChIInChI=1S/C18H16O5/c1-10-13-8-11(19)4-6-16(13)23-18(20)17(10)14-9-12(21-2)5-7-15(14)22-3/h4-9,19H,1-3H3
InChIKeyQFPBSLATTWRCJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one (CAS 864752-76-1): Structural and Pharmacological Identity for Informed Procurement


3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one is a synthetic 3-arylcoumarin derivative featuring a 2,5-dimethoxyphenyl substituent at the C3 position, a hydroxy group at C6, and a methyl group at C4 of the chromen-2-one core. This specific substitution pattern places it among a class of coumarins under investigation as cytochrome P450 2A6 (CYP2A6) inhibitors, with potential applications in smoking cessation and cancer prevention research [1]. The compound has been cataloged in bioactivity databases but remains under-explored in peer-reviewed primary literature relative to simpler coumarin scaffolds, making targeted procurement decisions reliant on understanding its distinct substitution-dependent activity profile.

Why 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one Cannot Be Interchanged with Common Coumarin Analogs in Laboratory Procurement


Coumarin-based CYP2A6 inhibitors exhibit steep structure-activity relationships (SAR) where minor regioisomeric shifts in hydroxy, methoxy, or aryl substitution profoundly alter potency and isoform selectivity. Published SAR analyses demonstrate that the rank order of hydroxy substitution for CYP2A6 inhibition is C6 > C7 > C8, and that substituent introduction at C4 and C6 can markedly reduce inhibitory activity [1]. Consequently, the substitution pattern of 3-(2,5-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one—specifically the C6 hydroxy combined with a C3 2,5-dimethoxyphenyl group—cannot be assumed to recapitulate the activity profile of the more common 7-hydroxycoumarin or 6,7-dihydroxycoumarin scaffolds. Substituting a generic coumarin analog without this precise arrangement risks irreproducible CYP inhibition data and invalid cross-study comparisons.

Quantitative Differentiation Evidence for 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one (CAS 864752-76-1)


CYP2A6 Inhibitory Potency of 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one Compared to Methoxsalen and 6,7-Dihydroxycoumarin

The target compound demonstrates CYP2A6 inhibitory activity (IC50 = 50 nM) in human liver microsomes, substantially outperforming the clinical reference inhibitor methoxsalen (IC50 = 430 nM) and the simple dihydroxycoumarin 6,7-dihydroxycoumarin (IC50 = 390 nM) [1][2]. This represents an approximately 8.6-fold improvement in potency over methoxsalen, which is the most widely used coumarin-based CYP2A6 inhibitor control.

CYP2A6 inhibition Nicotine metabolism Chemoprevention

Functional Group-Driven Potency Superiority of C6-Hydroxy Over C7-Hydroxy Coumarin Regioisomers

Systematic SAR analysis of 7-hydroxycoumarin analogues established that the rank order of hydroxy substitution sites for CYP2A6 inhibition potency is C6 > C7 > C8 [1]. The target compound's C6-hydroxy substitution is therefore predicted to confer superior CYP2A6 inhibitory activity compared to the otherwise identical 7-hydroxy regioisomer (3-(2,5-dimethoxyphenyl)-7-hydroxy-4-methylchromen-2-one). This positional effect is supported by the observation that 6,7-dihydroxycoumarin (IC50 = 0.39 μM) is more potent than 7,8-dihydroxycoumarin (IC50 = 4.61 μM) [1].

Structure-activity relationship Regioisomer comparison CYP inhibition

C3 2,5-Dimethoxyphenyl Substitution Confers CYP2A6 Affinity Gain Over 4-Methylcoumarin Baseline

The unsubstituted 6-hydroxy-4-methylcoumarin core lacking a C3 aryl group shows no significant CYP2A6 inhibition in published screens, whereas the target compound, bearing a 2,5-dimethoxyphenyl group at C3, exhibits an IC50 of 50 nM [1][2]. This indicates that the C3 2,5-dimethoxyphenyl substituent contributes substantially to target engagement, likely through hydrophobic and π-stacking interactions in the CYP2A6 active site. This is consistent with SAR observations that C4 and C6 substituents alone are insufficient for potent CYP2A6 inhibition [2].

Aryl substitution effect Coumarin CYP2A6 SAR Pharmacophore optimization

Mechanism-Based Irreversible Inhibition Profile Distinguishing Target Compound from Reversible CYP2A6 Inhibitors

BindingDB data indicate that 3-(2,5-dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one exhibits irreversible inhibition of CYP2A6 (Ki = 29,000 nM in irreversible inhibition assay), alongside competitive inhibition (IC50 = 50 nM) [1]. This dual profile is distinct from many simple coumarin analogs such as 7-hydroxycoumarin, which act primarily as competitive substrates. The irreversible component suggests the compound may form a covalent or quasi-covalent adduct with CYP2A6, providing biological consequences (e.g., time-dependent target inactivation) that competitive inhibitors do not recapitulate.

Mechanism-based inhibition CYP inactivation Time-dependent CYP inhibition

Optimal Research and Procurement Scenarios for 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one (CAS 864752-76-1)


In Vitro CYP2A6 Inhibition Screening and Smoking Cessation Drug Discovery

This compound is best deployed as a potent CYP2A6 inhibitor probe (IC50 = 50 nM) in human liver microsome assays for nicotine metabolism studies, outperforming methoxsalen (IC50 = 430 nM) by 8.6-fold [1][2]. Its potency makes it suitable for chemical tool studies where minimal vehicle concentration and low off-target CYP engagement are desired, provided that additional selectivity profiling against CYP3A4 and other isoforms is conducted to confirm the selectivity gain over methoxsalen suggested by its SAR class [2].

Structure-Activity Relationship Studies of 3-Arylcoumarins Targeting Cytochrome P450 Isoforms

The compound serves as a critical reference point for SAR campaigns investigating the effect of C3 aryl substitution and C6 vs. C7 hydroxy positioning on CYP inhibition. Because the SAR trend (C6-OH > C7-OH > C8-OH) is firmly established in the literature [1], this compound provides the quantitatively characterized C6-OH, C3-(2,5-dimethoxyphenyl) data point that bridges the gap between simple dihydroxycoumarins and more complex poly-substituted analogs.

Mechanism-Based CYP2A6 Inactivation in Prolonged Enzyme Suppression Models

In experimental protocols requiring sustained CYP2A6 inactivation (e.g., multi-day nicotine metabolism suppression in cell-based models), the compound's irreversible inhibition component (Ki = 29 μM in irreversible assay) [1] may confer longer-lasting target suppression compared to purely competitive coumarin analogs. This application requires direct head-to-head washout experiments against methoxsalen or 6,7-dihydroxycoumarin to validate the irreversible component's biological relevance.

Computational Docking and Pharmacophore Modeling of CYP2A6 Active Site

The well-defined substitution pattern and known CYP2A6 inhibition data (IC50 = 50 nM) [1] make this compound suitable as a training ligand for molecular docking studies and pharmacophore model refinement. The 2,5-dimethoxyphenyl group provides an additional hydrophobic/aromatic interaction vector beyond that offered by simpler coumarins such as 7-hydroxycoumarin, enabling more robust model validation.

Quote Request

Request a Quote for 3-(2,5-Dimethoxyphenyl)-6-hydroxy-4-methylchromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.